molecular formula C15H12BrN3O B2454321 2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396878-18-4

2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2454321
CAS No.: 1396878-18-4
M. Wt: 330.185
InChI Key: YSBOGRWAANIHHF-UHFFFAOYSA-N
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Description

2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core linked to a benzamide moiety

Properties

IUPAC Name

2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-8,10H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBOGRWAANIHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=C3C=CC=CN3N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile scaffold for drug development .

Biological Activity

2-Bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound integrates a pyrazolo[1,5-a]pyridine core with a benzamide moiety, which is significant for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is C15H12BrN3OC_{15}H_{12}BrN_{3}O, with a molecular weight of 330.18 g/mol. The presence of the bromine atom at the second position of the benzamide ring enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC₁₅H₁₂BrN₃O
Molecular Weight330.18 g/mol
CAS Number1396878-18-4

2-Bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is hypothesized to exert its biological effects primarily through enzyme inhibition. Similar compounds have shown significant inhibitory activity against various targets, including:

  • Cyclin-dependent kinase 2 (CDK2) : Inhibition leads to cell cycle arrest, particularly in cancer cells.
  • Mycobacterium tuberculosis : Potential application in anti-tuberculosis therapy.

The mode of action typically involves binding to the active site of these enzymes, thereby blocking their activity and disrupting cellular processes essential for proliferation and survival.

Biological Activities

Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities:

  • Anticancer Activity :
    • Pyrazolo[1,5-a]pyridine derivatives have been reported to possess anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, studies have demonstrated that such compounds can induce apoptosis in cancer cell lines through modulation of signaling pathways .
  • Anti-inflammatory Properties :
    • The pyrazole nucleus is known for anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Effects :
    • Some derivatives have shown efficacy against bacterial strains, implicating their use in developing new antibiotics .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives. A notable study highlighted the synthesis of various derivatives and their biological evaluations:

  • Study on Anticancer Activity :
    • A derivative similar to 2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide was tested against breast cancer cell lines, showing IC50 values in the nanomolar range (10-100 nM), indicating potent inhibitory effects on cell proliferation .
  • Enzyme Inhibition Assays :
    • In vitro assays demonstrated that these compounds could significantly inhibit CDK2 activity, leading to cell cycle arrest in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide, and how are intermediates characterized?

  • Methodology :

  • Core synthesis : Pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclization of aminopyrazole precursors with electrophilic reagents (e.g., aldehydes or ketones) . For brominated analogs, bromine substitution can be introduced via electrophilic aromatic substitution or halogenation of pre-formed intermediates .
  • Characterization : Key intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis. For example, pyrazolo[1,5-a]pyridine-3-carboxaldehyde derivatives show distinct aldehyde proton signals at δ 9.8–10.2 ppm in 1H^1H-NMR .
    • Data Table :
IntermediateKey NMR Signals (1H^1H)Yield (%)Reference
Pyrazolo[1,5-a]pyridine-3-carboxaldehydeδ 10.1 (s, 1H, CHO)65–75
Brominated benzamide derivativeδ 7.8–8.2 (m, Ar-H)50–60

Q. How does regioselectivity in pyrazolo[1,5-a]pyridine functionalization impact the synthesis of substituted derivatives?

  • Methodology :

  • Regioselectivity is influenced by the nucleophilicity of exocyclic vs. endocyclic nitrogen atoms in aminopyrazole precursors. For example, 3(5)-aminopyrazoles react with 1,3-bielectrophiles to favor substitution at position 7 under microwave-assisted conditions .
  • Steric and electronic factors (e.g., electron-withdrawing groups like nitro or bromo) direct substitution to less hindered positions .
    • Critical Factors :
  • Solvent polarity (e.g., pyridine enhances cyclization efficiency).
  • Temperature control (e.g., 120°C for microwave-assisted reactions) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of pyrazolo[1,5-a]pyridine benzamide derivatives?

  • Methodology :

  • Substituent Effects :
  • Position 7 : Amino or benzamido groups enhance kinase inhibition (e.g., IC50_{50} < 1 µM for CDK2 inhibition) .
  • Bromine at position 2 : Increases electrophilicity, improving interaction with cysteine residues in enzyme active sites .
  • Case Study : N-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzamide derivatives show 10-fold higher potency than non-substituted analogs in kinase assays .
    • Data Table :
Substituent PositionFunctional GroupBiological Activity (IC50_{50})Reference
7-NH2_20.8 µM (CDK2 inhibition)
2-Br1.2 µM (EGFR inhibition)

Q. How can contradictory data on cyclization regioselectivity be resolved in pyrazolo[1,5-a]pyridine synthesis?

  • Methodology :

  • Mechanistic Studies : Use isotopic labeling (e.g., 15N^{15}N-aminopyrazole) to track nitrogen participation in cyclization .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies to explain preferential attack by exocyclic vs. endocyclic nitrogen .
    • Key Findings :
  • In ionic pathways (acetonitrile solvent), endocyclic nitrogen dominates, yielding pyrazolo[3,4-c]isoquinolinones .
  • Radical pathways favor side products via 1,4-pyrazolyl transfer, reducing regioselectivity .

Q. What strategies improve the yield of brominated derivatives in microwave-assisted synthesis?

  • Methodology :

  • Catalyst Optimization : Use Cu(I) or Pd(II) catalysts to enhance bromine incorporation .
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) improve solubility of brominated intermediates .
    • Case Study : Microwave irradiation (150 W, 100°C) increased yield of 3-bromo-7-formylpyrazolo[1,5-a]pyridine from 40% to 68% compared to conventional heating .

Methodological Considerations

  • Analytical Tools :
    • HPLC-PDA : Monitor reaction progress with UV detection at 254 nm for aromatic intermediates .
    • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., confirmed substitution at position 7 in 7-amino derivatives) .
  • Troubleshooting :
    • Low yields in bromination? Check for moisture sensitivity and use anhydrous Br2_2 in CH2_2Cl2_2 .
    • Unwanted byproducts? Optimize catalyst loading (e.g., 5 mol% Pd(OAc)2_2) .

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